2-(4-methoxybenzyl)-5-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
This compound belongs to the 1,2,4-triazol-3-one class, characterized by a heterocyclic core with substituents that modulate its physicochemical and biological properties. The structure features a 4-methoxybenzyl group at position 2, a 4-methylphenyl group at position 4, and a methyl group at position 3.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-13-4-8-16(9-5-13)21-14(2)19-20(18(21)22)12-15-6-10-17(23-3)11-7-15/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBBEKBZTPUEON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN(C2=O)CC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. The presence of the 1,2,4-triazole moiety in its structure suggests that it might interact with its targets through a mechanism similar to other 1,2,4-triazole derivatives. These compounds are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it’s plausible that this compound could influence multiple biochemical pathways.
Biological Activity
The compound 2-(4-methoxybenzyl)-5-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one belongs to the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, summarizing its pharmacological effects, structure-activity relationship (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 312.38 g/mol. The structure features a triazole ring, which is known for its role in various biological activities, including antifungal, antibacterial, and anticancer properties.
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance:
- In vitro studies have shown that compounds with similar triazole structures can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival.
- Structure-activity relationship (SAR) analyses suggest that modifications on the triazole ring and substituents can enhance anticancer activity. For example, the presence of electron-donating groups like methoxy enhances cytotoxicity against cancer cells by increasing lipophilicity and facilitating membrane penetration.
Antimicrobial Activity
Compounds within the triazole class have also demonstrated:
- Antifungal properties , particularly against Candida species and Aspergillus. The mechanism typically involves inhibiting ergosterol synthesis, a crucial component of fungal cell membranes.
- Antibacterial effects against Gram-positive and Gram-negative bacteria. The exact mechanism may vary but often includes disruption of bacterial cell wall synthesis or function.
Other Biological Activities
In addition to anticancer and antimicrobial effects, triazole derivatives have shown:
- Anti-inflammatory properties , potentially through the inhibition of cyclooxygenase (COX) enzymes.
- Analgesic effects , which may be related to their ability to modulate pain pathways in the central nervous system.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their anticancer properties. The study found that modifications on the benzyl moiety significantly influenced cytotoxicity against breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 12 µM, indicating potent activity compared to standard chemotherapeutics .
Study 2: Antimicrobial Activity
Research published in Pharmaceutical Biology assessed the antimicrobial activity of various triazole derivatives against clinical isolates of fungi and bacteria. The results demonstrated that the compound showed significant inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. Studies have shown that compounds similar to 2-(4-methoxybenzyl)-5-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one exhibit significant activity against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Related Triazole Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | C. albicans | 15 µg/mL |
These results suggest that the presence of the triazole moiety contributes to enhanced antimicrobial efficacy.
Antifungal Properties
Similar to its antibacterial effects, this compound has been evaluated for antifungal activity. The triazole ring is crucial in inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes.
Case Study:
A study conducted on synthesized triazole derivatives demonstrated promising antifungal activity against Candida species, with some derivatives showing MIC values comparable to established antifungal agents.
Anticancer Potential
Triazoles have been studied for their potential anticancer properties. Research indicates that certain triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.
Research Findings:
In vitro studies have shown that this compound can inhibit the proliferation of specific cancer cell lines by inducing cell cycle arrest and promoting apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Triazolone derivatives exhibit significant variations in melting points, solubility, and stability based on substituents. Key analogs include:
Key Observations :
Key Trends :
- Methoxybenzyl derivatives show preferential antifungal activity, likely due to mimicking natural substrates of fungal enzymes .
- Chlorophenyl and sulfanyl groups correlate with enhanced Gram-positive bacterial inhibition .
- Hybrid structures (e.g., triazole-oxadiazole) exhibit multi-target mechanisms, improving efficacy against resistant strains .
Critical Analysis of Limitations
- Data Gaps : Melting points and quantitative solubility data for the target compound are absent in the provided evidence.
- Contradictions : Some studies report high antimicrobial activity for methoxy-substituted triazolones , while others emphasize halogenated analogs . This may reflect differences in bacterial strains or assay conditions.
Preparation Methods
Synthesis of 4-(4-Methoxybenzyl)semicarbazide
The pathway begins with the reaction of 4-methoxybenzylamine with methyl chloroformate in dichloromethane (DCM) to form the corresponding carbamate. Subsequent treatment with hydrazine hydrate yields 4-methoxybenzylhydrazine. Condensation with 4-methylphenylacetone in ethanol under reflux produces the hydrazone intermediate (Yield: 78–82%).
Cyclization to Triazolone Core
The hydrazone undergoes cyclization in 2 M NaOH at reflux for 5 hours, forming the triazolone ring. This step leverages the base-mediated elimination of water and ring closure, as demonstrated in analogous systems. Key parameters:
- Temperature: 100–110°C
- Solvent: Aqueous ethanol (1:1 v/v)
- Yield: 70–75%
Mechanistic Insight :
Deprotonation of the hydrazone nitrogen initiates nucleophilic attack on the carbonyl carbon, followed by tautomerization to stabilize the triazolone structure.
Hantzsch Cyclization with Phase Transfer Catalysis
Thiocyanate Intermediate Formation
Adapting methodology from thiazole synthesis, 4-methylphenylacetone reacts with potassium thiocyanate (KSCN) in a biphasic system (DCM/water) using tetrabutylammonium bromide (TBAB) as a phase transfer catalyst. The reaction proceeds via nucleophilic substitution at the ketone α-position:
$$
\text{4-Methylphenylacetone + KSCN} \xrightarrow{\text{TBAB, 40°C}} \text{2-(4-Methylphenyl)-3-thiocyanatopropan-1-one} \quad \text{(Yield: 90–95%)}
$$
Oxidative Annulation
The thiocyanate intermediate reacts with 4-methoxybenzylamine in methylcyclohexane (MCH) at 85–90°C. This step induces cyclodehydration, forming the triazolone ring while introducing the N2 substituent. Optimized conditions:
- Solvent: Methylcyclohexane
- Temperature: Reflux (85–90°C)
- Addition time: 2–4 hours
- Yield: 80–85%
Advantages :
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation significantly reduces reaction times. A mixture of the hydrazone intermediate and NaOH in DMF undergoes irradiation at 150 W (90°C, 15 minutes), achieving cyclization in 85% yield versus 70% under conventional heating.
Comparative Data
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 5 hours | 15 minutes |
| Yield | 70% | 85% |
| Purity (HPLC) | 95% | 98% |
Functional Group Compatibility and Challenges
Methoxy Group Stability
The 4-methoxybenzyl moiety demonstrates sensitivity to strong acids. Optimal pH during workup (6–8) prevents demethylation.
Methyl Group Introduction
The C5 methyl group originates from 4-methylphenylacetone. Alternative routes employing post-cyclization alkylation with methyl iodide (K2CO3, DMF, 60°C) achieve comparable results but require stringent moisture control.
Scalability and Industrial Considerations
The Hantzsch route proves superior for large-scale production:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-methoxybenzyl)-5-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation or hydrazide cyclization. For example, hydrazide derivatives (e.g., 4-amino-1,2,4-triazoles) are refluxed with substituted aldehydes in ethanol under acidic catalysis (glacial acetic acid) for 4–18 hours, followed by solvent evaporation and crystallization . Optimization involves adjusting reaction time, solvent polarity (e.g., DMSO vs. ethanol), and catalyst loading. Post-synthetic purification via recrystallization (water-ethanol mixtures) or column chromatography improves yield and purity. Kinetic studies using TLC or HPLC can monitor intermediate formation .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this triazole derivative?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for verifying substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm). Infrared (IR) spectroscopy identifies functional groups (C=O stretch ~1700 cm⁻¹). Single-crystal X-ray diffraction provides definitive structural confirmation, with refinement using SHELXL software to resolve bond lengths, angles, and torsional parameters (e.g., triazole ring planarity) . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Purity is quantified via HPLC (C18 column, acetonitrile/water mobile phase) or melting point analysis. Stability studies involve accelerated degradation tests under heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Degradation products are identified using LC-MS, and storage recommendations (e.g., desiccated, −20°C) are derived from Arrhenius equation-based shelf-life predictions .
Advanced Research Questions
Q. What computational strategies (e.g., DFT) can predict the electronic properties and reactivity of this triazole derivative?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) calculates molecular orbitals, electrostatic potentials, and Fukui indices to identify nucleophilic/electrophilic sites. Solvent effects are modeled using the Polarizable Continuum Model (PCM). Transition state analysis (TSA) via QM/MM simulations elucidates reaction mechanisms (e.g., cyclization barriers). Results are validated against experimental spectroscopic data .
Q. How can structural modifications of the triazole core enhance biological activity, and what in vitro assays validate these effects?
- Methodological Answer : Substituent variation (e.g., replacing 4-methylphenyl with halogenated aryl groups) is guided by structure-activity relationship (SAR) studies. Biological activity is tested via enzyme inhibition assays (e.g., α-amylase inhibition using DNSA method) or antimicrobial disc diffusion (MIC/MBC determination). Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., bacterial enzymes), validated by kinetic studies (Lineweaver-Burk plots) .
Q. What strategies resolve contradictions in experimental vs. computational data, such as unexpected reaction outcomes or spectroscopic deviations?
- Methodological Answer : Discrepancies between DFT-predicted and observed NMR shifts may arise from solvent effects or crystal packing forces. MD simulations (GROMACS) model dynamic interactions in solution. For unexpected reaction products, LC-MS/MS identifies byproducts, while mechanistic studies (isotopic labeling or trapping experiments) clarify pathways. Redundant synthetic routes (e.g., microwave-assisted vs. conventional heating) isolate intermediates for comparative analysis .
Q. How can researchers mitigate hazards associated with synthesizing this compound, such as toxic byproducts or unstable intermediates?
- Methodological Answer : Hazard assessment via CHETAH or NFPA guidelines identifies risks (e.g., sulfhydryl intermediates). Green chemistry principles replace hazardous solvents (e.g., DMSO with PEG-400) and employ scavengers (e.g., silica-bound thiourea for heavy metal removal). Real-time monitoring (ReactIR) detects exothermic events. Waste is treated with neutralization (for acidic/byproducts) or immobilized via adsorption (activated charcoal) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
